

Application Notes and Protocols for LC-MS/MS Quantification of Afatinib

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Compound of Interest

Compound Name: (2Z)-Afatinib-d6

Cat. No.: B15144601

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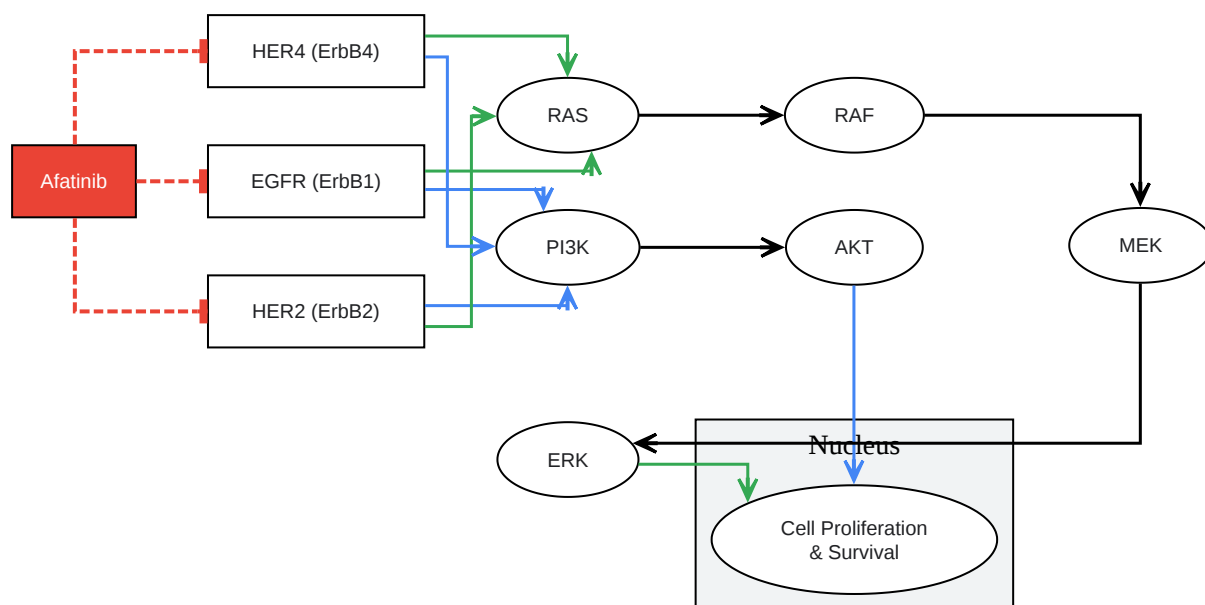
For Researchers, Scientists, and Drug Development Professionals

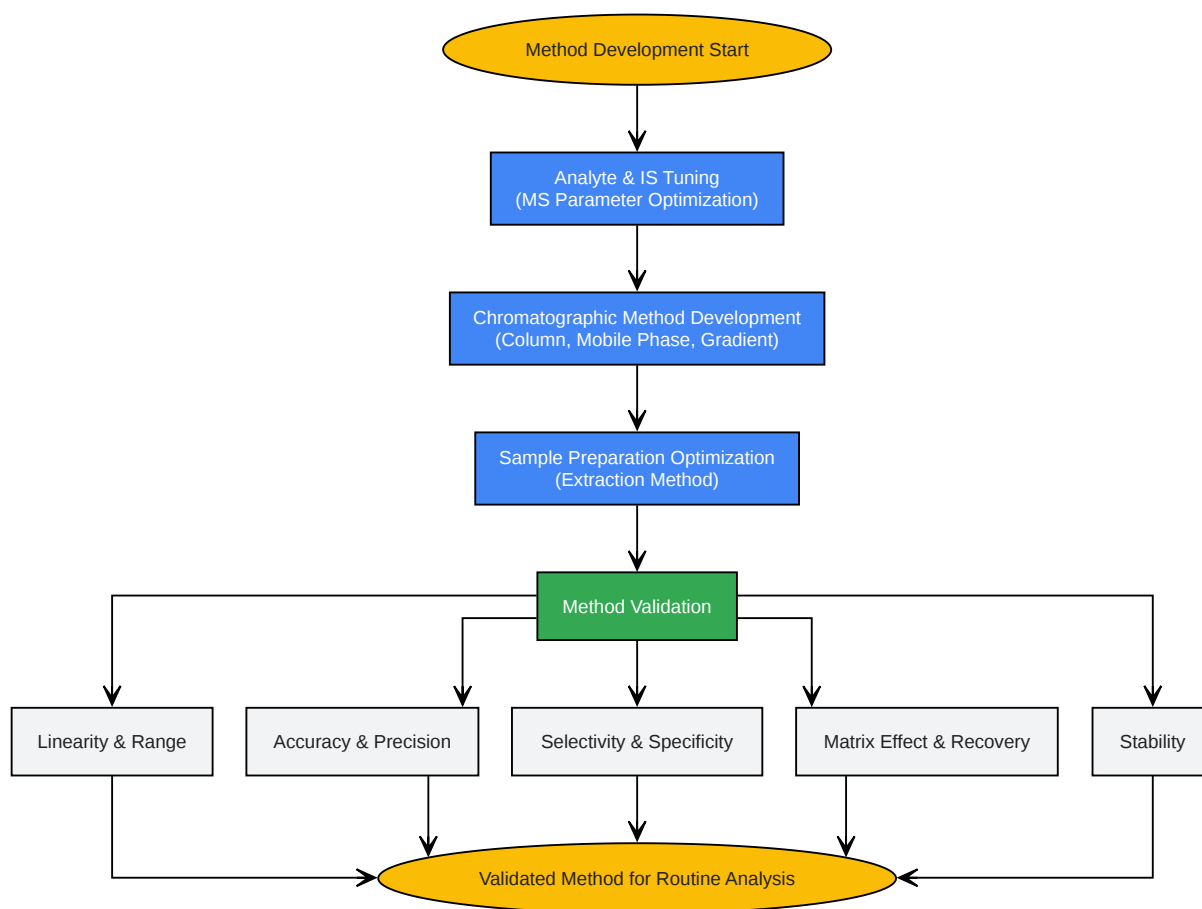
Introduction

Afatinib is a potent, irreversible tyrosine kinase inhibitor (TKI) that blocks the signaling of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][2] It is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][3] Accurate quantification of Afatinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies to ensure optimal dosing and minimize adverse effects.[1][4] This document provides a detailed application note and protocol for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Afatinib.

Signaling Pathway Targeted by Afatinib

Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR, HER2, and HER4, thereby inhibiting their autophosphorylation and downstream signaling.[1][2] This blockade disrupts key cellular processes involved in tumor growth and proliferation, primarily through the inhibition of the PI3K/AKT and MAPK/ERK signaling pathways.[5][6]





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